
Cyp11B2-IN-1
Übersicht
Beschreibung
Cyp11B2-IN-1 is a chemical compound known for its role as an inhibitor of aldosterone synthase, an enzyme encoded by the CYP11B2 gene. Aldosterone synthase is crucial in the biosynthesis of aldosterone, a mineralocorticoid hormone that regulates sodium and potassium balance in the body. Inhibitors like this compound are of significant interest in the treatment of cardiovascular diseases, such as hypertension and heart failure, where aldosterone plays a detrimental role .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyp11B2-IN-1 typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:
Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.
Functional Group Modifications: Introduction of specific functional groups that are essential for the inhibitory activity. This may involve reactions such as halogenation, alkylation, or acylation under controlled conditions.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods. The reaction conditions are carefully controlled to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Cyp11B2-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, which can be achieved using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Cyp11B2-IN-1 has several scientific research applications:
Chemistry: Used as a tool to study the inhibition of aldosterone synthase and its effects on steroidogenesis.
Biology: Helps in understanding the role of aldosterone in various physiological processes and diseases.
Medicine: Investigated for its potential therapeutic effects in treating conditions like hypertension, heart failure, and hyperaldosteronism.
Industry: Utilized in the development of new drugs targeting aldosterone-related pathways.
Wirkmechanismus
Cyp11B2-IN-1 exerts its effects by inhibiting aldosterone synthase, thereby reducing the production of aldosterone. The compound binds to the active site of the enzyme, preventing the conversion of deoxycorticosterone to aldosterone. This inhibition disrupts the aldosterone-mediated regulation of sodium and potassium balance, which is beneficial in conditions like hypertension and heart failure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fadrozole: Another inhibitor of aldosterone synthase, but with a different chemical structure.
Leflunomide: Known for its immunosuppressive properties, also inhibits aldosterone synthase.
Metyrapone: Primarily used to diagnose adrenal insufficiency, also inhibits aldosterone synthase.
Uniqueness
Cyp11B2-IN-1 is unique due to its high selectivity and potency in inhibiting aldosterone synthase. Unlike some other inhibitors, it has minimal off-target effects, making it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C18H18FN3O |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-[5-(1-cyclopropyl-6-fluorobenzimidazol-2-yl)pyridin-3-yl]propan-2-ol |
InChI |
InChI=1S/C18H18FN3O/c1-18(2,23)12-7-11(9-20-10-12)17-21-15-6-3-13(19)8-16(15)22(17)14-4-5-14/h3,6-10,14,23H,4-5H2,1-2H3 |
InChI-Schlüssel |
OAMLIJKKGZLNHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CN=CC(=C1)C2=NC3=C(N2C4CC4)C=C(C=C3)F)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
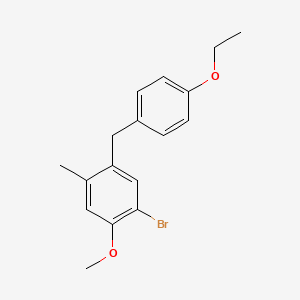
![2-(Methylthio)benzo[d]oxazole-6-carboxaldehyde](/img/structure/B8738452.png)
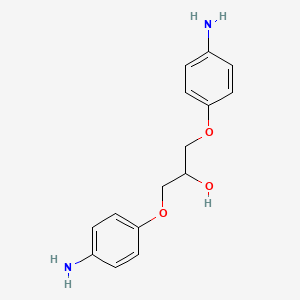
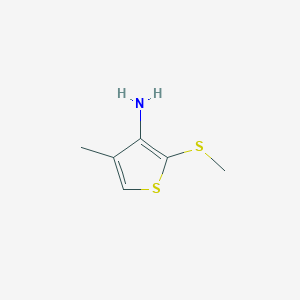
![N-(benzo[d]thiazol-2-yl)-4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)benzamide](/img/structure/B8738480.png)
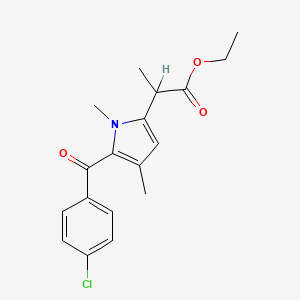
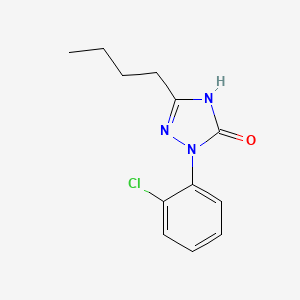
![6-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B8738487.png)
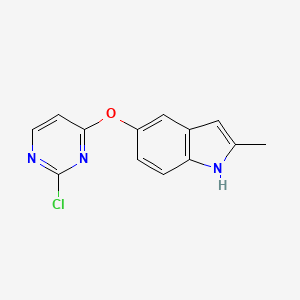

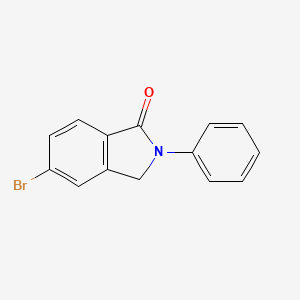
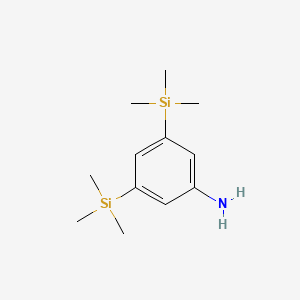
![Methyl 3-methoxy-2-[2-(2-isopropoxy-6-trifluoromethylpyrimidin-4-yloxymethyl) phenyl]acrylate](/img/structure/B8738518.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B8738521.png)
